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Compound of Interest

Compound Name: n-Methylhydrazinecarboxamide

Cat. No.: B1331183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-
Methylhydrazinecarboxamide (also known as 4-methylsemicarbazide), a molecule of interest

in synthetic and medicinal chemistry. This document presents available experimental infrared

(IR) spectroscopic data, alongside predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, to facilitate its identification and characterization. Detailed

experimental protocols for acquiring such spectra are also provided, followed by a logical

workflow for spectroscopic analysis.

Chemical Structure and Identification
Systematic Name: n-Methylhydrazinecarboxamide

Synonym: 4-Methylsemicarbazide

CAS Number: 17696-95-6

Molecular Formula: C₂H₇N₃O

Molecular Weight: 89.10 g/mol

Chemical Structure:
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Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for n-
Methylhydrazinecarboxamide.

Infrared (IR) Spectroscopy
The following data is based on the experimental spectrum available from the NIST Chemistry

WebBook.[1]

Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad
N-H stretching (amine &

amide)

~2950 - 2850 Medium C-H stretching (methyl)

~1660 Strong C=O stretching (amide I)

~1570 Medium N-H bending (amide II)

~1450 Medium C-H bending (methyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
The following ¹H and ¹³C NMR data are predicted based on the chemical structure of n-
Methylhydrazinecarboxamide. Actual experimental values may vary depending on the

solvent and other experimental conditions.

¹H NMR (Proton NMR)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.7 - 2.9 Doublet 3H CH₃ (methyl)

~4.0 - 4.5 Broad Singlet 2H NH₂ (hydrazine)

~6.0 - 6.5 Quartet 1H NH (amide)

~7.0 - 7.5 Broad Singlet 1H NH (amide)

¹³C NMR (Carbon NMR)

Chemical Shift (ppm) Assignment

~25 - 30 CH₃

~158 - 162 C=O

Mass Spectrometry (MS) (Predicted)
The following mass spectrometry data is predicted based on the molecular formula and

structure of n-Methylhydrazinecarboxamide.

m/z Ratio Relative Intensity Assignment

89 High [M]⁺ (Molecular Ion)

74 Medium [M - NH]⁺

58 Medium [M - NH₂NH]⁺ or [CH₃NHCO]⁺

44 High [CONH₂]⁺

30 Medium [CH₃NH]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization

of small organic molecules like n-Methylhydrazinecarboxamide.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology (KBr Pellet Technique):

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with

approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Pellet Formation: The mixture is then compressed in a pellet press under high pressure to

form a thin, transparent pellet.

Background Spectrum: A background spectrum of the empty sample compartment is

recorded to account for atmospheric CO₂ and water vapor.

Sample Spectrum: The KBR pellet containing the sample is placed in the sample holder of

the FT-IR spectrometer.

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The resulting interferogram is Fourier-transformed to produce the final spectrum of

absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure of the molecule by analyzing the magnetic properties of

its atomic nuclei.

Methodology (¹H and ¹³C NMR):

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), is often added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

tuned and the magnetic field is shimmed to ensure homogeneity.
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¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR

spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width

are optimized.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the

carbon-13 NMR spectrum, which results in a single peak for each unique carbon atom. A

larger number of scans is usually required for ¹³C NMR due to the low natural abundance of

the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier-transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS

at 0 ppm.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography. The sample

is vaporized under high vacuum.

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing the ejection of an electron and the formation of a positively

charged molecular ion ([M]⁺).

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into

smaller, charged ions and neutral radicals.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

(m/z) ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z ratio.
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Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for characterizing a chemical compound

using various spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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